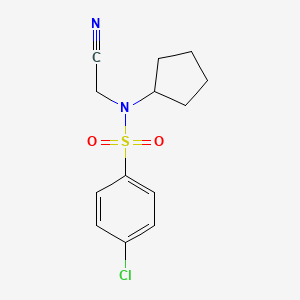
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide, also known as CCPB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB has been studied for its ability to inhibit the activity of a specific protein, which is involved in various physiological processes. In
作用機序
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide inhibits the activity of Hsp90 by binding to the protein's ATP-binding site. This prevents ATP from binding to Hsp90, which is required for its activity. Inhibition of Hsp90 by 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide leads to the degradation of client proteins that are dependent on Hsp90 for stability and folding. This results in the induction of cancer cell death and reduction of tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to induce cancer cell death and reduce tumor growth in animal models. In addition, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to inhibit the growth of bacteria that are resistant to antibiotics. 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called p38 MAPK, which is involved in the inflammatory response.
実験室実験の利点と制限
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also stable and can be synthesized in large quantities. However, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has not been extensively studied for its toxicity and safety profile.
将来の方向性
There are several future directions for research on 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. One area of interest is the development of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide analogs that have improved solubility and potency. Another area of interest is the study of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further research is needed to determine the toxicity and safety profile of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide in humans.
合成法
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form 4-chloro-N-cyclopentylbenzenesulfonamide. This intermediate is then reacted with cyanomethyl chloride to produce 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. The purity of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be improved using recrystallization.
科学的研究の応用
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. One area of interest is cancer research, as 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of various proteins that are important for cancer cell survival and growth. Inhibition of Hsp90 by 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to induce cancer cell death and reduce tumor growth in animal models.
特性
IUPAC Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c14-11-5-7-13(8-6-11)19(17,18)16(10-9-15)12-3-1-2-4-12/h5-8,12H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBRGLXYWDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
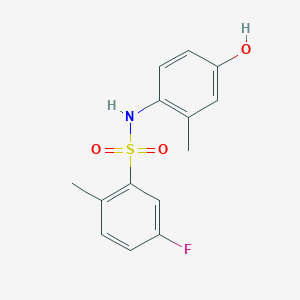
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)


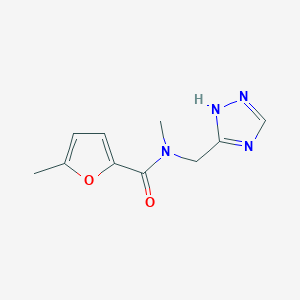
![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
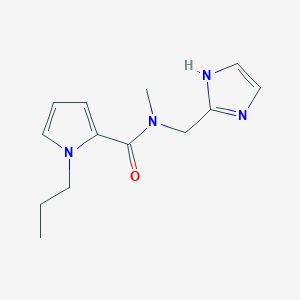
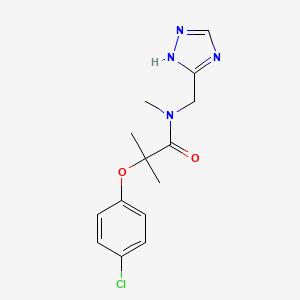
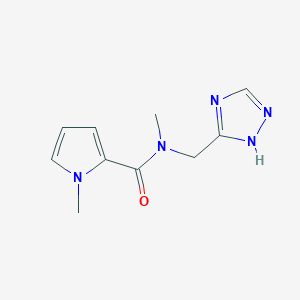
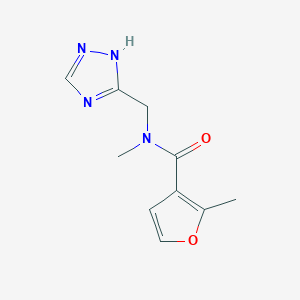

![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)